

Solubility of Michler's hydrol in various organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Bis(dimethylamino)benzhydrol**

Cat. No.: **B085804**

[Get Quote](#)

Solubility Profile of Michler's Hydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Michler's hydrol (**4,4'-bis(dimethylamino)benzhydrol**), a compound of significant interest in various scientific fields, including as a precursor in dye synthesis and as a fluorescent probe for the detection of amyloid fibrils.^{[1][2]} Understanding the solubility of this compound in different organic solvents is crucial for its application in research, development, and quality control.

Introduction to Michler's Hydrol

Michler's hydrol, with the chemical formula $C_{17}H_{22}N_2O$, is a white solid organic compound.^[1] It is structurally a derivative of benzhydrol, featuring dimethylamino groups at the 4 and 4' positions of the phenyl rings. This structure imparts a moderate polarity to the molecule, influencing its solubility in various media. The compound is notable as the reduced derivative of Michler's ketone and serves as a precursor to triarylmethane dyes.^[1]

Solubility of Michler's Hydrol in Organic Solvents

Precise quantitative solubility data for Michler's hydrol in a wide range of organic solvents is not readily available in published literature. However, based on available information and the

chemical nature of the compound, a qualitative solubility profile can be summarized. Michler's hydrol is generally soluble in a variety of organic solvents and exhibits low solubility in water.[\[2\]](#)

Table 1: Qualitative Solubility of Michler's Hydrol in Various Organic Solvents

Solvent Class	Solvent Example	Solubility	Reference(s)
Aromatic Hydrocarbons	Toluene	Soluble	[3]
Alcohols	Methanol, Ethanol	High Solubility	[2]
Ethers	Diethyl ether	High Solubility	[2]
Ketones	Acetone	Expected to be soluble	N/A
Esters	Ethyl acetate	Expected to be soluble	N/A
Halogenated Solvents	Chloroform, Dichloromethane	Expected to be soluble	[4]
Non-polar Hydrocarbons	Hexane	Expected to be poorly soluble	N/A
Polar Aprotic Solvents	Dimethyl sulfoxide (DMSO)	Expected to be soluble	N/A
Water	Less soluble/Insoluble	[2]	

Note: "Expected to be soluble/poorly soluble" are estimations based on the general principle of "like dissolves like" and the known solubility in other related solvents. Experimental verification is recommended.

Experimental Protocol for Determining Solubility of a Solid Organic Compound

The following is a detailed, generalized methodology for determining the solubility of a solid organic compound like Michler's hydrol in various organic solvents. This protocol is based on

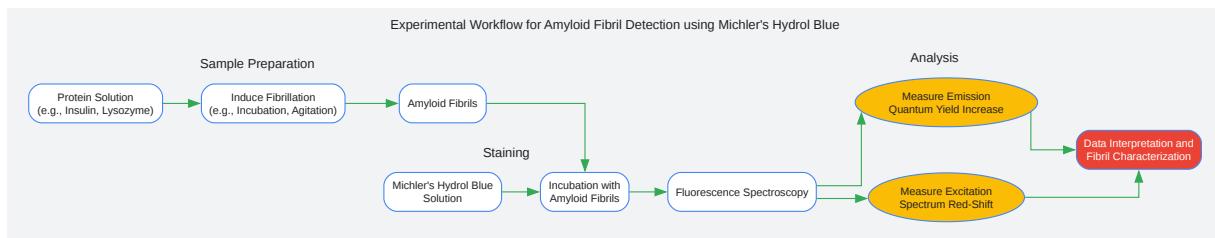
standard laboratory procedures for solubility determination.[\[5\]](#)[\[6\]](#)

3.1. Materials

- Michler's hydrol (or the solid organic compound of interest)
- A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
- Analytical balance (accurate to ± 0.1 mg)
- Vials or test tubes with screw caps
- Vortex mixer or magnetic stirrer with stir bars
- Constant temperature bath or incubator
- Syringe filters (0.22 μm or 0.45 μm pore size)
- Syringes
- Volumetric flasks and pipettes
- A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of the solid compound and add it to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.


- Sample Collection and Filtration:
 - After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
 - Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
- Quantification of the Solute:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
 - Measure the absorbance (using a UV-Vis spectrophotometer) or the peak area (using HPLC) of the standard solutions and the diluted sample solution.
 - Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.
 - From the calibration curve, determine the concentration of the compound in the diluted sample solution.
- Calculation of Solubility:
 - Calculate the concentration of the saturated solution by taking into account the dilution factor.
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

3.3. Data Presentation

The determined solubility values for Michler's hydrol in various organic solvents should be presented in a clear and structured table, including the solvent, temperature, and the calculated solubility with appropriate units and error margins.

Visualization of Experimental Workflow

While Michler's hydrol is not directly involved in complex biological signaling pathways, its application as a fluorescent probe, Michler's hydrol blue, for the detection and characterization of amyloid fibrils is a significant experimental workflow.^{[7][8]} The following diagram, generated using the DOT language, illustrates this process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. quora.com [quora.com]

- 3. 4,4'-Bis(dimethylamino)benzhydrol CAS#: 119-58-4 [m.chemicalbook.com]
- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of Michler's hydrol in various organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085804#solubility-of-michler-s-hydrol-in-various-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com